4-Amino-4-methyl-3,4-dihydropyrimidin-2(1H)-one
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Overview
Description
4-Amino-4-methyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the class of dihydropyrimidinones. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-methyl-3,4-dihydropyrimidin-2(1H)-one can be achieved through various methods. One common approach involves the Biginelli reaction, which is a three-component condensation reaction. The typical reactants include an aldehyde, a β-keto ester, and urea. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst. The reaction mixture is heated to reflux, and the product is obtained after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-methyl-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrimidinones
Reduction: Dihydropyrimidines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-4-methyl-3,4-dihydropyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in studying enzyme functions.
Medicine: It is investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-4-methyl-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,4-dihydropyrimidin-2(1H)-one: Lacks the methyl group at the 4-position.
4-Methyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the amino group at the 4-position.
3,4-Dihydropyrimidin-2(1H)-one: Lacks both the amino and methyl groups at the 4-position.
Uniqueness
4-Amino-4-methyl-3,4-dihydropyrimidin-2(1H)-one is unique due to the presence of both the amino and methyl groups at the 4-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
93824-07-8 |
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Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
4-amino-4-methyl-1,3-dihydropyrimidin-2-one |
InChI |
InChI=1S/C5H9N3O/c1-5(6)2-3-7-4(9)8-5/h2-3H,6H2,1H3,(H2,7,8,9) |
InChI Key |
COHVJBUINVIGOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CNC(=O)N1)N |
Origin of Product |
United States |
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